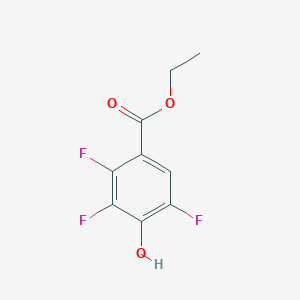

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 2,3,5-trifluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-2-15-9(14)4-3-5(10)8(13)7(12)6(4)11/h3,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIUATOCPYUEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

A common route involves the reaction of 2,3,5-trifluoro-4-hydroxybenzoic acid with ethanol in the presence of acid catalysts. The reaction typically employs:

- Catalysts: Strong acids such as sulfuric acid or modified metal oxide solid superacids

- Conditions: Reflux temperatures around 75–110 °C

- Reaction time: 3–9 hours depending on catalyst and scale

- Water removal: Co-distillation or azeotropic removal of water to drive equilibrium towards ester formation

One example from patent literature describes the use of modified metal oxide-type solid superacids as catalysts for similar hydroxybenzoate esters, achieving efficient esterification with high purity and yield. The process includes heating the hydroxybenzoic acid with excess ethanol at reflux (75–85 °C) for 3–4 hours, followed by filtration to remove catalyst and rotary evaporation to remove excess ethanol, yielding ethyl hydroxybenzoate esters.

Reaction Mechanism and Optimization

The acid catalyst protonates the carboxyl group, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The presence of fluorine substituents affects the acidity and reactivity of the benzoic acid, often requiring optimized catalyst strength and reaction time.

Preparation via Carboxylate Salts and Alkylation

An alternative preparation method involves the formation of potassium carboxylate salts of fluorinated hydroxybenzoic acids, followed by alkylation with alkylating agents such as diethyl sulfate or alkyl halides.

Formation of Potassium Carboxylate

- The hydroxybenzoic acid is neutralized with aqueous potassium hydroxide to form the potassium salt.

- The salt can be isolated by evaporation and grinding or prepared in situ with phase-transfer catalysts.

- This salt is more reactive towards alkylation agents than the free acid.

Alkylation to Form Ethyl Ester

- The potassium carboxylate is reacted with diethyl sulfate or similar alkylating agents at moderate temperatures (around 40–50 °C).

- The pH is controlled between 7 and 8 by adding sodium hydroxide solution to maintain reaction conditions.

- After completion (monitored by HPLC), the mixture is worked up by adding ammonium chloride and organic solvents (e.g., xylene) to extract the ester.

This method has demonstrated yields up to approximately 90% for methyl or ethyl esters of trifluorinated hydroxybenzoic acids.

Comparative Data Table of Preparation Methods

| Preparation Method | Catalyst/Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | Modified metal oxide solid superacid | 75–85 | 3–4 | >85 | Efficient catalyst recycling, water co-distillation |

| Alkylation of potassium carboxylate | Diethyl sulfate + KOH | 40–50 | 4–6 | ~90 | Requires pH control, phase-transfer catalysts used |

| Direct esterification with sulfuric acid | Concentrated H2SO4 | 110 | 9 | ~88 | Vigorous reflux, longer reaction time |

Research Findings and Notes

- The presence of fluorine atoms at positions 2, 3, and 5 on the benzoate ring increases the acidity of the carboxyl group, facilitating salt formation and esterification but may also require careful control of reaction conditions to avoid side reactions.

- Solid superacid catalysts based on modified metal oxides (e.g., tungsten trioxide, zirconium dioxide doped with boron or other elements) provide environmentally friendly and reusable catalytic systems for esterification, reducing the need for corrosive liquid acids.

- Alkylation methods using potassium carboxylates and diethyl sulfate allow for milder reaction conditions and high selectivity but require careful pH and temperature control to maximize yield and purity.

- Analytical techniques such as calibrated HPLC are essential for monitoring reaction progress and purity of the final ester product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate serves as a crucial building block in organic synthesis. Its unique trifluoromethyl groups enhance its reactivity and selectivity in various chemical reactions, making it valuable for synthesizing more complex molecules. It can participate in oxidation, reduction, and substitution reactions .

Biology

Research has indicated that this compound possesses significant biological activities:

- Antimicrobial Properties: this compound has been shown to disrupt bacterial cell membranes, indicating potential as an antimicrobial agent. Studies suggest it could be developed into new antimicrobial drugs .

- Antioxidant Activity: The compound's hydroxyl group contributes to its antioxidant properties, which may protect cells from oxidative stress.

Medicine

The therapeutic potential of this compound is being explored for various medical conditions. Its ability to interact selectively with biological targets suggests it may have applications in drug development for diseases influenced by oxidative stress or microbial infections .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for enhanced performance in applications such as liquid-crystalline compounds used in displays .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at certain concentrations, supporting its potential use as an antimicrobial agent.

Case Study: Antioxidant Effects

Research focusing on the antioxidant properties revealed that the compound effectively scavenges free radicals in vitro. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Mechanism of Action

The mechanism of action of ethyl 2,3,5-trifluoro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play a crucial role in its reactivity and biological activity . The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

- Ester Group Comparison: Unlike aliphatic esters (e.g., ethyl decanoate ), the aromatic ester backbone in this compound reduces volatility and increases rigidity, favoring applications in pharmaceuticals or agrochemical intermediates.

Physicochemical Properties

While explicit data (e.g., logP, melting point) are absent in the evidence, inferences can be made:

- Solubility : The hydroxyl and fluorine groups likely confer moderate water solubility, contrasting with highly lipophilic aliphatic esters like ethyl palmitate .

- Stability: Fluorine substitution may improve resistance to metabolic degradation compared to non-halogenated benzoates.

Research and Development Considerations

- Toxicity and Regulation : Fluorinated compounds often face stringent regulatory scrutiny due to persistence concerns, which may explain its discontinuation .

Biological Activity

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (C9H7F3O3) is an organic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight: 220.14 g/mol

- XLogP3-AA: 2.1 (indicating moderate lipophilicity)

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 6

- Rotatable Bond Count: 3

The presence of trifluoromethyl groups in the structure significantly enhances the compound's lipophilicity and biological activity compared to non-fluorinated analogs .

The biological activity of this compound is believed to stem from its interactions with various molecular targets within biological systems. The trifluoromethyl groups and the hydroxyl functional group enhance its reactivity and potential for selective binding with enzymes and receptors. This can lead to various pharmacological effects, including antimicrobial and antioxidant activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell membranes, making it a candidate for further studies in antimicrobial drug development.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of this compound demonstrated strong antibacterial activity against several strains of bacteria, including resistant strains .

- Antioxidant Evaluation : In vitro assays indicated that the compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related conditions.

- Pharmacological Applications : Ongoing research is examining its role as a pharmaceutical intermediate, exploring its potential therapeutic effects across various medical conditions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR). The following table summarizes key similarities and differences:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C9H7F3O3 | Antimicrobial, Antioxidant |

| Mthis compound | C9H8F3O3 | Anticancer |

| Ethyl 4-hydroxybenzoate | C9H10O3 | Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.